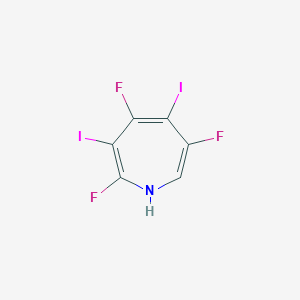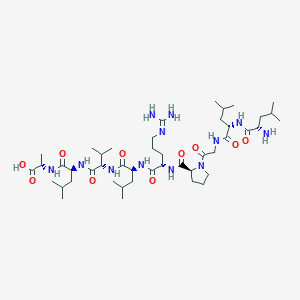
2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline is an organic compound with the molecular formula C13H15Cl2N. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a substituted aniline group. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline typically involves the reaction of 2,4-dichloroaniline with 2-methylhex-5-en-3-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines with various functional groups.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroaniline: Similar structure but lacks the substituted aniline group.
2,4-Dichloro-N-(2-methylhex-5-en-3-yl)benzamide: Similar structure with a benzamide group instead of an aniline group.
2,4-Dichloro-N-(2-methylhex-5-en-3-yl)phenol: Similar structure with a phenol group instead of an aniline group.
Uniqueness
2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline is unique due to its specific substitution pattern and the presence of both chlorine atoms and a substituted aniline group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
905909-00-4 |
|---|---|
Fórmula molecular |
C13H17Cl2N |
Peso molecular |
258.18 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(2-methylhex-5-en-3-yl)aniline |
InChI |
InChI=1S/C13H17Cl2N/c1-4-5-12(9(2)3)16-13-7-6-10(14)8-11(13)15/h4,6-9,12,16H,1,5H2,2-3H3 |
Clave InChI |
IZQRKHLCPCVUSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC=C)NC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)



![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)


